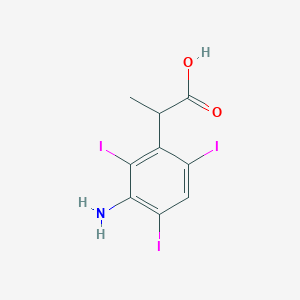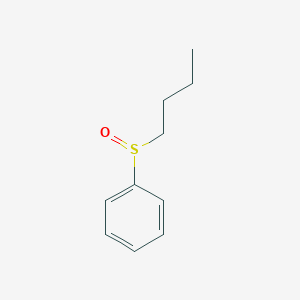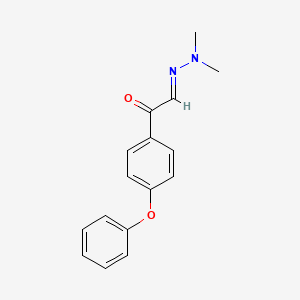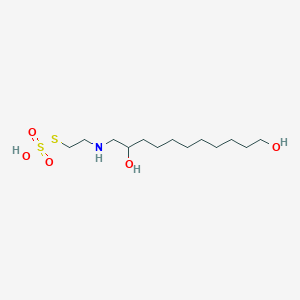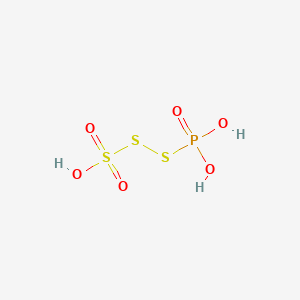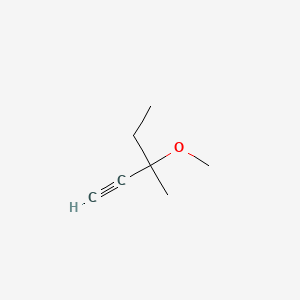
Bromodi(butan-2-yl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromodi(butan-2-yl)borane is an organoboron compound characterized by the presence of a boron atom bonded to two butan-2-yl groups and one bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromodi(butan-2-yl)borane can be synthesized through the reaction of butan-2-ylmagnesium bromide with boron tribromide. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron compound. The general reaction scheme is as follows:
2C4H9MgBr+BBr3→B(C4H9)2Br+2MgBr2
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Bromodi(butan-2-yl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boranes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bromodi(butan-2-yl)borane has diverse applications in scientific research:
Biology: The compound’s derivatives are explored for their potential in drug delivery systems and as enzyme inhibitors.
Medicine: Research is ongoing to investigate its role in developing new pharmaceuticals, particularly in cancer therapy.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of bromodi(butan-2-yl)borane involves its ability to form stable complexes with various substrates. The boron atom, being electron-deficient, acts as a Lewis acid and can coordinate with electron-rich species. This property is exploited in catalysis and organic synthesis, where the compound facilitates the formation of new chemical bonds .
Comparación Con Compuestos Similares
Boronic Acids: These compounds have a similar boron center but differ in their functional groups, leading to different reactivity and applications.
Boranes: Compounds like triethylborane share the boron center but have different alkyl groups attached.
Boronates: These esters of boronic acids have distinct properties and uses in organic synthesis.
Uniqueness: Bromodi(butan-2-yl)borane is unique due to its specific combination of butan-2-yl groups and a bromine atom, which imparts distinct reactivity and stability. This makes it particularly useful in specialized synthetic applications and research contexts .
Propiedades
Número CAS |
13317-63-0 |
|---|---|
Fórmula molecular |
C8H18BBr |
Peso molecular |
204.95 g/mol |
Nombre IUPAC |
bromo-di(butan-2-yl)borane |
InChI |
InChI=1S/C8H18BBr/c1-5-7(3)9(10)8(4)6-2/h7-8H,5-6H2,1-4H3 |
Clave InChI |
MTYJFHZWRUJGLY-UHFFFAOYSA-N |
SMILES canónico |
B(C(C)CC)(C(C)CC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)

